

solubility of deuterio N,N,N'-trideuteriocarbamimidate in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	deuterio N,N,N'-trideuteriocarbamimidate
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An In-Depth Technical Guide to the Aqueous Solubility of Deuterio-N,N,N'-trideuteriocarbamimidate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of deuterio-N,N,N'-trideuteriocarbamimidate, the deuterated analogue of the guanidinium cation. In the absence of direct experimental data for this specific isotopologue, this document synthesizes information on its non-deuterated counterpart, guanidinium chloride, and explores the theoretical implications of deuterium substitution on its solubility. A detailed, generalized experimental protocol for determining aqueous solubility is provided, alongside a conceptual diagram illustrating the key factors influencing this critical physicochemical property.

Introduction: The Significance of Deuteration and Carbamimidates

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. This isotopic substitution can subtly alter a molecule's metabolic profile, potentially leading to improved pharmacokinetic properties, without significantly changing its fundamental biological activity.

Deuterio-N,N,N'-trideuteriocarbamimidate is the fully deuterated form of the carbamimidate (guanidinium) cation. The non-deuterated form, typically as guanidinium chloride, is a well-known chaotropic agent used extensively in protein denaturation studies and as a component in drug formulations.^{[1][2]} Understanding the aqueous solubility of its deuterated analogue is crucial for its potential application in deuterated drug development and for fundamental studies of isotope effects on solvation.

This guide addresses the current knowledge gap regarding the solubility of deuterio-N,N,N'-trideuteriocarbamimidate by providing data on its parent compound and discussing the anticipated effects of isotopic substitution.

Aqueous Solubility of the Non-Deuterated Analogue: Guanidinium Chloride

Guanidinium chloride (GdmCl) is known for its exceptionally high solubility in water.^{[3][4]} This property is attributed to the planar, resonant structure of the guanidinium cation, which allows for the formation of strong hydrogen bonds with water molecules. The crystal structure of guanidinium chloride consists of a network of guanidinium cations and chloride anions linked by N–H…Cl hydrogen bonds.^[1] In solution, these N-H bonds act as potent hydrogen bond donors to surrounding water molecules.

The quantitative solubility data for guanidinium chloride in aqueous solutions is summarized below.

Parameter	Value	Conditions	Source(s)
Solubility in Water	2.15 g/mL	20 °C	[1]
Molar Solubility	~6 M (approx. 573 g/L)	Room Temperature	[5][6][7]
Solubility in Water	2280 g/L	20 °C	
Maximum Solubility	~8 M	Requires heating to 35 °C	[5][6]

Table 1: Quantitative Aqueous Solubility Data for Guanidinium Chloride.

The Isotope Effect: Theoretical Impact of Deuteration on Aqueous Solubility

While specific experimental data for deuterio-N,N,N'-trideuteriocarbamimidate is not publicly available, the principles of kinetic isotope effects (KIE) allow for a theoretical assessment of how deuteration may influence its solubility.

The primary mechanism of influence is the effect of deuterium substitution on hydrogen bonding.^{[8][9]} Key theoretical points include:

- Zero-Point Energy: The vibrational ground state, or zero-point energy, of a covalent bond is lower for a heavier isotope. Consequently, a nitrogen-deuterium (N-D) bond is stronger and less easily broken than a corresponding nitrogen-hydrogen (N-H) bond.^[10]
- Hydrogen Bond Strength: In the context of hydrogen bonding (N-D…O vs. N-H…O), this stronger covalent bond can lead to a slightly shorter and stronger hydrogen bond. This phenomenon, known as the Ubbelohde effect, has been observed in many hydrogen-bonded systems.^[8]
- Solvent Structuring: The guanidinium cation is known to be a "structure maker" for water, inducing a more ordered, linear hydrogen-bond network in the surrounding solvent molecules.^[11] Deuteration of the cation's N-H groups could potentially enhance these interactions, leading to a more structured hydration shell.

The net effect on solubility is complex. A stronger interaction with water molecules (solute-solvent) would favor increased solubility. However, changes in the structuring of the bulk solvent and the energy required to create a cavity for the solute could also play a significant role. Therefore, while a change in solubility upon deuteration is expected, its direction and magnitude (whether it increases or decreases) can only be definitively determined through empirical measurement.

Proposed Experimental Protocol for Aqueous Solubility Determination

The following is a detailed, generalized protocol for determining the aqueous solubility of a compound like deuterio-N,N,N'-trideuteriocarbamimidate, based on the established shake-flask

method.

Objective

To determine the equilibrium solubility of deuterio-N,N,N'-trideuteriocarbamimidate in an aqueous solution (e.g., purified water or a buffered solution) at a specified temperature.

Materials and Reagents

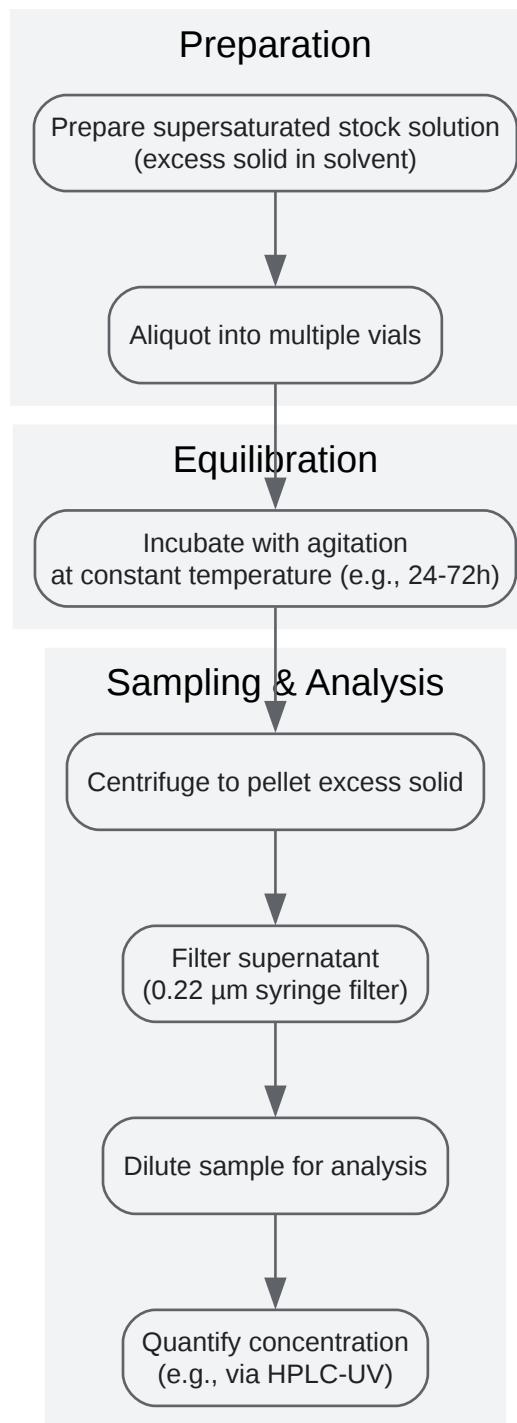
- Deuterio-N,N,N'-trideuteriocarbamimidate (or its hydrochloride salt)
- High-purity water (e.g., Milli-Q or equivalent)
- Buffer salts (if applicable)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Scintillation vials or sealed glass tubes
- Syringe filters (e.g., 0.22 μ m PVDF)

Equipment

- Temperature-controlled orbital shaker or incubator
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or NMR)
- pH meter

Experimental Workflow

Experimental Workflow for Solubility Determination

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Caption: A generalized workflow for the shake-flask method of solubility determination.

Detailed Procedure

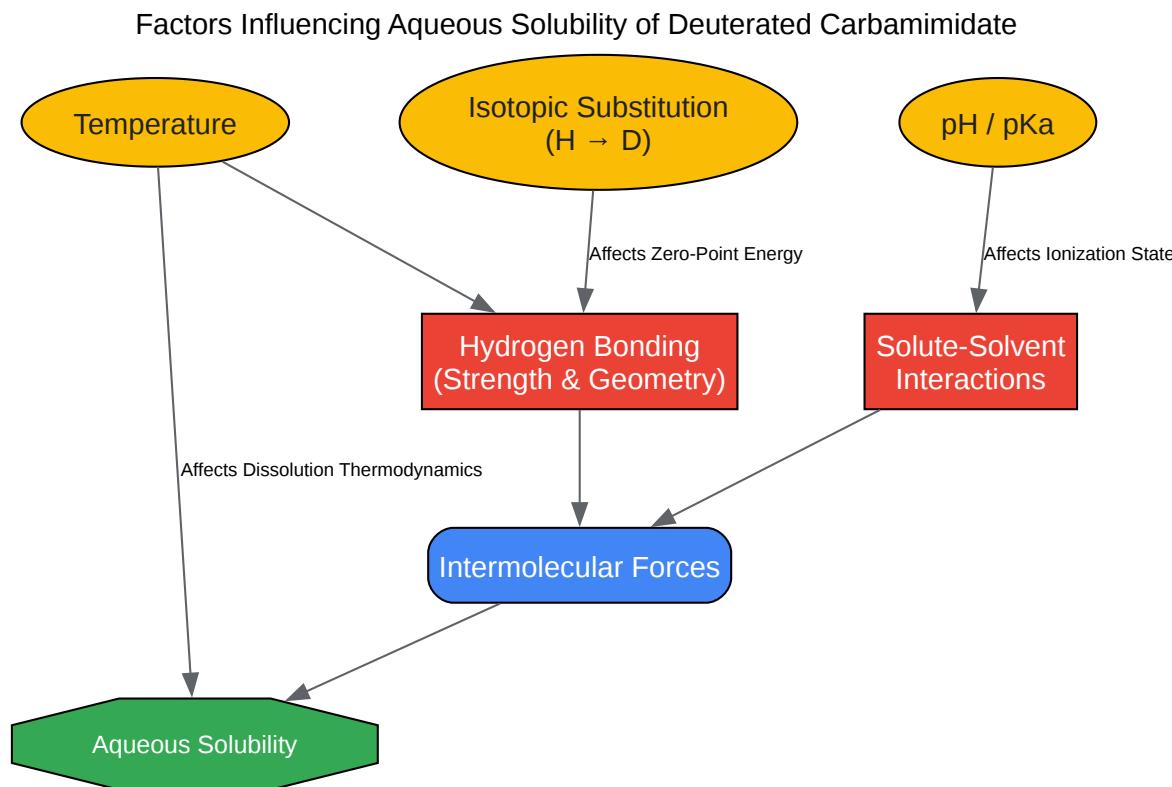
- Preparation of Solutions: Add an excess amount of the test compound to a known volume of the aqueous solvent in a suitable vessel (e.g., a glass vial). The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached, confirming saturation.
- Equilibration: Seal the vessels and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the samples to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
- Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. Discard the initial portion of the filtrate to avoid errors from filter adsorption.
- Quantification: Accurately dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC) to determine the concentration of the dissolved compound.

Data Analysis

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as a mean value with the standard deviation.

Visualization of Factors Influencing Aqueous Solubility

The solubility of a deuterated compound in an aqueous medium is a multifactorial property. The logical relationship between isotopic substitution and other key variables is depicted below.



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Caption: Key physicochemical factors determining the aqueous solubility of a deuterated compound.

Conclusion

While direct experimental data on the solubility of deuterio-N,N,N'-trideuteriocarbamimidate remains to be published, a strong theoretical and empirical basis exists to guide researchers. Its non-deuterated analogue, guanidinium chloride, is highly water-soluble, and it is anticipated that the deuterated form will exhibit similar behavior. The substitution of protium with deuterium is expected to modulate the strength of hydrogen bonding with water, a key determinant of solubility, although the precise impact requires experimental validation. The provided generalized protocol offers a robust framework for researchers to perform this determination accurately. Future studies are essential to quantify the solubility of this and other deuterated compounds to support their development and application in science and medicine.

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- To cite this document: BenchChem. [solubility of deuterio N,N,N'-trideuteriocarbamimidate in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032875#solubility-of-deuterio-n-n-n-trideuteriocarbamimidate-in-aqueous-solutions>]

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